
Propyl vinyl ether
Overview
Description
Propyl vinyl ether: is an organic compound with the molecular formula C5H10O . It is a colorless liquid with a characteristic ether-like odor. This compound is part of the vinyl ether family, which are known for their reactivity and versatility in various chemical reactions. This compound is used in a variety of applications, including as a monomer in polymerization reactions and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl vinyl ether can be synthesized through the Williamson ether synthesis , which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic preparation of vinyl ether polymers . This method involves the cationic polymerization of vinyl ether monomers at room temperature under the action of a selected catalyst in a protective atmosphere . The process ensures high stereoregularity and efficient production of the desired vinyl ether polymers.
Chemical Reactions Analysis
Types of Reactions: Propyl vinyl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: It can participate in substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like hydrogen bromide or hydrogen iodide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ethers and other substituted products.
Scientific Research Applications
Polymerization Applications
Propyl vinyl ether serves as a crucial monomer in the synthesis of poly(vinyl ether) polymers. The polymerization of this compound can be achieved through various methods, including cationic polymerization and radical polymerization.
Cationic Polymerization:
Recent studies have demonstrated that cationic polymerization of vinyl ethers, including this compound, can produce polymers with controlled molecular weights and stereochemistry. For instance, trifluoromethyl sulfonates have been used as catalysts to enhance the polymerization process, resulting in poly(vinyl ether) with high isotacticity and crystallization behavior comparable to low-density polyethylene . This technique allows for the production of polymers that are not only structurally defined but also exhibit desirable thermal properties, making them suitable for applications in packaging materials and engineering .
Radical Polymerization:
Radical polymerization methods have also been explored for this compound. The introduction of cleavable linkages via 1,5-shift radical isomerization has led to the development of degradable polymers that can be broken down into low molecular-weight products under acidic conditions . This property is particularly advantageous for environmental sustainability and could lead to applications in biodegradable materials.
Coatings and Adhesives
This compound is extensively used as a raw material in the formulation of weather-resistant coatings and adhesives. Its incorporation into coating systems enhances durability and resistance to environmental factors such as moisture and UV radiation.
Coating Applications:
The use of this compound in coatings contributes to improved adhesion properties and flexibility. These coatings are effective for outdoor applications, including protective coatings for bridges and exterior walls of buildings . The ability to withstand harsh weather conditions makes these coatings highly desirable in construction and maintenance sectors.
Adhesive Formulations:
In adhesive applications, this compound acts as a reactive diluent that modifies the viscosity and curing properties of adhesive formulations. This modification allows for better application characteristics while maintaining strong bonding capabilities once cured .
Synthesis of Novel Materials
The chemical versatility of this compound extends to its role as a precursor in the synthesis of novel functional materials. Researchers have synthesized various functionalized vinyl ethers through transetherification reactions, leading to materials with specific properties tailored for targeted applications .
Functionalized Vinyl Ethers:
These functionalized derivatives can be employed in diverse fields such as drug delivery systems, where tailored release profiles are crucial. The ability to modify the side groups on vinyl ethers allows for the design of polymers with specific interactions, enhancing their effectiveness in biomedical applications .
Environmental Considerations
The environmental impact of using this compound is an important consideration. Research into its atmospheric reactions indicates that this compound reacts with radicals such as hydroxyl (OH) and ozone (O3), which can lead to secondary pollutants . Understanding these reactions is vital for assessing the environmental footprint of products containing this compound.
Mechanism of Action
The mechanism of action of propyl vinyl ether involves its reactivity with various chemical species. In polymerization reactions, the vinyl group undergoes cationic polymerization , where the double bond reacts with a cationic initiator to form long polymer chains . The stereoselectivity of the polymerization process is controlled by the chiral environment of the catalyst, leading to the formation of isotactic polymers with desirable properties .
Comparison with Similar Compounds
- Ethyl vinyl ether
- Butyl vinyl ether
- Isobutyl vinyl ether
- Cyclohexyl vinyl ether
Biological Activity
Propyl vinyl ether (PVE), a vinyl ether compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties of PVE, including its cytotoxic effects, polymerization behavior, and environmental interactions.
Chemical Structure and Properties
This compound is an organic compound with the formula . Its structure consists of a propyl group attached to a vinyl ether functional group, which can participate in various chemical reactions, including polymerization. The compound's reactivity is influenced by its ability to undergo radical polymerization, making it useful in synthesizing polymers with specific properties.
The mechanism by which vinyl ethers exert their cytotoxic effects often involves interactions with tubulin. Compounds that contain vinyl ether groups have been shown to induce microtubule depolymerization, leading to disturbances in cell cycle kinetics and promoting apoptosis. This mechanism is similar to that of known chemotherapeutic agents like colchicine .
Polymerization Behavior
PVE is also notable for its polymerization characteristics. It can undergo cationic polymerization, resulting in polymers with varying properties depending on the reaction conditions and catalysts used. Recent studies have demonstrated that PVE can be polymerized using trifluoromethyl sulfonate catalysts, yielding polymers with controlled molecular weights and thermal properties .
Table 2: Polymerization Characteristics of this compound
Parameter | Value |
---|---|
Reaction Temperature | 30°C |
Inherent Viscosity | 0.78 (MEK-soluble portion) |
Yield | 5.1 kg |
Environmental Interactions
Research has also explored the atmospheric reactivity of PVE. A theoretical study indicated that PVE reacts with hydroxyl radicals () in the presence of oxygen and nitrogen oxides (NOx), which could influence its environmental fate and potential toxicity . Understanding these interactions is crucial for assessing the ecological impact of PVE and its derivatives.
Case Studies
- Antiproliferative Activity : In a study assessing various vinyl ethers' effects on cancer cell lines, derivatives similar to PVE showed promising results in inhibiting tumor growth, suggesting that modifications to the vinyl ether structure can enhance efficacy against specific cancers .
- Polymer Synthesis : A case study focused on synthesizing degradable polymers via radical isomerization using vinyl ethers demonstrated the versatility of PVE in creating materials with tailored degradation profiles, which could be beneficial for biomedical applications .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing propyl vinyl ether with high purity?
this compound can be synthesized via base-catalyzed elimination reactions. A validated approach involves treating alcohols (e.g., 3-bromothis compound) with sodium methoxide (NaOCH₃) in methanol at 150°C for 3 hours, yielding a 2:1 cis/trans isomer mixture . Key parameters include:
- Reaction pathway control : Preventing side reactions (e.g., nucleophilic substitution) by selecting non-ionizable leaving groups.
- Purification : Distillation under inert gas to avoid peroxide formation .
- Quality assessment : Gas chromatography (GC) to verify ≥98% purity and ≤0.3% moisture content .
Q. How can spectroscopic techniques characterize this compound’s structure and stability?
- FTIR : Identify the vinyl ether C-O-C stretch (1,090–1,150 cm⁻¹) and C=C vibration (1,610–1,680 cm⁻¹) .
- NMR : Use ¹³C NMR to distinguish cis/trans isomers via chemical shifts (δ 85–95 ppm for vinyl carbons) .
- Mass spectrometry : Confirm molecular weight (102.18 g/mol) and fragmentation patterns (e.g., m/z 70 for vinyl ether backbone) .
Q. What are the critical stability considerations for storing this compound?
- Peroxide mitigation : Store under nitrogen/argon at ≤4°C; avoid prolonged exposure to light or oxygen .
- Decomposition monitoring : Test for hydroperoxides using iodide titration or peroxide test strips monthly.
Advanced Research Questions
Q. How does the polymerization mechanism of this compound differ in cationic vs. radical systems?
- Cationic polymerization : Initiated by Lewis acids (e.g., BF₃), forming linear polymers via carbocation intermediates. Requires strict moisture control to prevent chain termination .
- Radical copolymerization : Co-polymerizes with methacrylates via chain-transfer mechanisms. Methacrylate homopolymerization dominates initially, followed by vinyl ether incorporation (post 40 sec UV irradiation) .
- Kinetic analysis : Use real-time FTIR or DSC to track double-bond conversion and network formation .
Q. What experimental designs optimize ozonolysis studies of this compound for secondary organic aerosol (SOA) formation?
- Reactor setup : Use a smog chamber with controlled ozone (300 ppb) and humidity (40–60% RH) .
- Aerosol yield quantification : Measure SOA mass (M₀) via gravimetric filters and correlate with reaction time. This compound shows lower SOA yields (Y = 0.05–0.15) compared to tert-butyl analogs (Y = 0.25) .
- Oligomer detection : Employ HPLC-TOF-MS to identify dimer/trimer species (m/z 200–400) .
Q. How do electronic substituents influence the acid-triggered degradation of vinyl ethers in drug delivery systems?
- β-Carbon protonation : Substituents with electron-withdrawing groups (e.g., pentafluorophenyl) accelerate hydrolysis by stabilizing transient carbocations.
- pH sensitivity tuning : Adjust α-substituents (e.g., phenyl vs. alkyl) to modulate hydrolysis rate constants (k = 0.1–2.0 h⁻¹ at pH 5.0) .
- Validation : Use ¹H NMR to track degradation products (e.g., aldehydes) in simulated lysosomal conditions .
Q. What strategies resolve contradictions in copolymerization data between this compound and fluorinated monomers?
- Controlled feed ratios : Optimize monomer:initiator ratios (e.g., 3:3:4 thiol:vinyl ether:methacrylate) to balance reactivity .
- Side-reaction suppression : Add chain-transfer agents (e.g., thiols) to minimize methacrylate homopolymerization .
- Computational modeling : Apply DFT to predict reactivity indices (e.g., Fukui functions) for electron-rich monomers .
Q. How can researchers ensure reproducibility in vinyl ether thermodynamic studies?
- Standardized protocols : Adopt NIST-recommended methods for measuring ΔfH°gas (−112 kJ/mol) and ΔvapH° (34.5 kJ/mol) .
- Data sharing : Deposit raw calorimetry data in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Error analysis : Report uncertainties in ±2σ ranges for enthalpy/entropy values .
Q. Data Presentation and Ethics
Q. What frameworks are recommended for presenting contradictory data in vinyl ether studies?
- Outlier identification : Use Grubbs’ test (α = 0.05) to exclude anomalous data points .
- Multivariate analysis : Apply PCA or PLS regression to disentangle confounding variables (e.g., temperature vs. catalyst loading) .
- Transparency : Disclose limitations (e.g., side reactions in synthesis ) and provide raw datasets via supplementary files .
Properties
IUPAC Name |
1-ethenoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5-6-4-2/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGRCEFMXPHEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25585-50-6 | |
Record name | Propane, 1-(ethenyloxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25585-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061093 | |
Record name | Propane, 1-(ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764-47-6 | |
Record name | Propyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1-(ethenyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-(ethenyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1-(ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(vinyloxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.